2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylthiophene and an appropriate acyl chloride.
Substitution with the Chlorotrifluoromethylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the hexahydroquinoline core is reacted with 2-chloro-5-(trifluoromethyl)phenylamine under basic conditions.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and hexahydroquinoline rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and amino groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and hexahydroquinoline rings.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the chloro and amino positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(2-chloro-5-methylphenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2-methylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
441783-58-0 |
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Molecular Formula |
C23H19ClF3N3OS |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19ClF3N3OS/c1-11-8-14(12(2)32-11)20-15(10-28)22(29)30(17-4-3-5-19(31)21(17)20)18-9-13(23(25,26)27)6-7-16(18)24/h6-9,20H,3-5,29H2,1-2H3 |
InChI Key |
ZLWYSUPEVDMUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N)C#N |
Origin of Product |
United States |
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